molecular formula C14H13ClN4O B2825044 6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine CAS No. 1260877-37-9

6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine

Cat. No. B2825044
CAS RN: 1260877-37-9
M. Wt: 288.74
InChI Key: OBIRKOCWAFQLIX-UHFFFAOYSA-N
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Description

The compound “6-Chloro-8-(2-ethoxyphenyl)-9-methylpurine” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA . This specific compound has a chlorine atom at the 6th position, a methyl group at the 9th position, and a phenyl ring with an ethoxy group at the 8th position of the purine ring.


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine ring, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring . The various substituents (chlorine, methyl, and ethoxyphenyl) would be attached at the 6th, 9th, and 8th positions respectively.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the substituents. For instance, the chlorine atom might make the compound susceptible to nucleophilic substitution reactions .

Mechanism of Action

Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

6-chloro-8-(2-ethoxyphenyl)-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-3-20-10-7-5-4-6-9(10)13-18-11-12(15)16-8-17-14(11)19(13)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRKOCWAFQLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(N2C)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53404476

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